molecular formula C19H17N3O2S B4035636 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B4035636
M. Wt: 351.4 g/mol
InChI Key: MRYORLJXOQCNGL-UHFFFAOYSA-N
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Description

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a synthetic compound featuring a pyrimidine heterocycle linked to a phenoxyphenyl-acetamide group via a sulfanyl bridge. This molecular architecture is characteristic of a class of compounds investigated for their potential in various scientific fields . Compounds with similar pyrimidine-thioacetamide structures have been studied as biological probes to investigate specific cellular pathways and have shown preliminary promise in drug discovery research, including potential anti-cancer applications by modulating key signaling pathways . The mechanism of action for such compounds is believed to involve interaction with specific enzymatic targets or cellular receptors, potentially leading to the inhibition of their activity . In chemical manufacturing, this compound and its analogs serve as valuable intermediates for the synthesis of more complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-14-11-12-20-19(21-14)25-13-18(23)22-15-7-9-17(10-8-15)24-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYORLJXOQCNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in various biological processes, leading to its observed biological activities . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide include other pyrimidine derivatives with sulfanyl and phenoxyphenyl groups. These compounds share similar structural features but may differ in their specific substituents and biological activities . Some examples include:

Biological Activity

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with a methyl group, a sulfanyl group, and a phenoxyphenyl group linked to an acetamide structure. Its unique structural features contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following key chemical properties:

PropertyValue
Molecular Weight349.42 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

These properties are essential for predicting the compound's behavior in various environments and applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may inhibit key enzymes or receptors involved in various biological processes, leading to observed antimicrobial, antifungal, and anticancer activities. Understanding these mechanisms is crucial for exploring its therapeutic potential.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. Research utilizing the disc diffusion method has demonstrated its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

Antidiabetic Activity

The compound has also been assessed for its antidiabetic properties through induced methods in animal models. Preliminary results indicate a potential for lowering blood glucose levels, suggesting that it may be beneficial in managing diabetes.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on synthesized compounds similar to this compound utilized the disc diffusion method to evaluate antibacterial activity. Results indicated significant effectiveness compared to standard drugs, highlighting the compound's potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibits cytotoxic effects, with specific concentrations leading to significant cell death. These findings suggest that further exploration could yield valuable insights into its role as an anticancer therapeutic .
  • Diabetes Management : In studies focused on antidiabetic activity, the compound demonstrated a reduction in blood glucose levels in diabetic animal models, indicating its potential utility in diabetes management strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the pyrimidine core via condensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH at reflux) .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution using 2-mercapto-4-methylpyrimidine and a chloroacetamide intermediate in aprotic solvents (e.g., DMF with K₂CO₃) .
  • Step 3 : Coupling with 4-phenoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .
    • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF → THF) to improve yield, and use Pd/C catalysis for cleaner byproduct removal .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to verify sulfanyl (-S-) linkage (δ ~2.5–3.5 ppm for SCH₂) and acetamide carbonyl (δ ~168–170 ppm). Compare with computational predictions (e.g., ACD/Labs) .
  • IR : Confirm thioether (C-S-C stretch at ~600–700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., dihydrofolate reductase, kinases) due to the pyrimidine scaffold .
  • Assay Types :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., DHFR activity measured via NADPH depletion at 340 nm) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the pyrimidine (e.g., 4-methyl → 4-ethyl) and phenoxyphenyl (e.g., para-OPh → meta-OPh) groups .
  • Bioactivity Profiling : Compare IC₅₀ values across analogs to identify critical moieties. For example, bulky substituents on the pyrimidine may reduce membrane permeability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays using standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for cytotoxicity) .
  • Meta-Analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to distinguish direct target engagement from off-target effects .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to address false negatives due to poor solubility .

Q. How can computational methods enhance understanding of this compound’s mechanism?

  • Methodological Answer :

  • MD Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to study binding stability and identify key residues (e.g., hydrogen bonds with pyrimidine N1) .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET Prediction : Use tools like SwissADME to forecast metabolic pathways (e.g., CYP3A4-mediated oxidation) and toxicity risks .

Q. What crystallographic techniques validate the compound’s 3D structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/acetone) and solve structures using SHELX .
  • Key Parameters : Analyze dihedral angles between pyrimidine and phenoxyphenyl rings to assess planarity (e.g., ~42–67° in related compounds) .
  • Hydrogen Bonding : Map intramolecular interactions (e.g., N-H⋯N in pyrimidine) stabilizing the folded conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Reactant of Route 2
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2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

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